molecular formula C14H13N5OS B2558857 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1206999-53-2

1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2558857
CAS No.: 1206999-53-2
M. Wt: 299.35
InChI Key: BUUOTGUCJJRZAM-UHFFFAOYSA-N
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Description

1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 1206999-53-2) is a triazole-carboxamide derivative with a molecular formula of C₁₄H₁₃N₅OS and a molecular weight of 299.35 g/mol . Its structure features a 1,2,3-triazole core substituted with a methyl group at position 1 and a carboxamide group at position 2. The amide nitrogen is linked to a phenyl ring bearing a 2-methylthiazole moiety at the 3-position (Figure 1).

Properties

IUPAC Name

1-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-9-15-13(8-21-9)10-4-3-5-11(6-10)16-14(20)12-7-19(2)18-17-12/h3-8H,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUOTGUCJJRZAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Triazole Ring Formation

The triazole core is typically synthesized via azide-alkyne cycloaddition (click chemistry) , a highly efficient reaction. For example:

  • Reagents : Azides (e.g., benzyl azide) and alkynes (e.g., β-ketonitriles) react under copper(I) catalysis (e.g., CuI/DBU) to form 1,2,3-triazoles .

  • Mechanism : A regioselective [3+2] cycloaddition generates the triazole ring, with substituents positioned based on alkyne and azide reactivity .

Step Reagents Conditions
CycloadditionAzide, alkyne, CuI, DBUDMF, 70°C, 24 h
Hydrolysist-BuOKRoom temperature, 10 h

Amide Bond Formation

The carboxamide group is introduced via amide coupling using reagents like CDI (N,N'-carbonyldiimidazole) :

  • Reaction : Triazole-4-carboxylic acid reacts with aniline derivatives (e.g., 4-thiocyanatoaniline) to form the amide linkage .

  • Mechanism : CDI activates the carboxylic acid, enabling nucleophilic attack by the amine .

Thiazole Substituent Incorporation

The 2-methylthiazol-4-yl group may be introduced via nucleophilic aromatic substitution or S-alkylation . For example:

  • Reagents : Chloroacetone, thiosemicarbazides, Et₃N .

  • Mechanism : A two-step process involving cyclization of thiosemicarbazones followed by S-alkylation .

Azide-Alkyne Cycloaddition

  • Key Steps :

    • Copper(I) coordination : The alkyne coordinates with CuI, forming a triazene intermediate.

    • Cyclization : A [3+2] cycloaddition between the azide and alkyne forms the triazole ring .

  • Advantages : High regioselectivity, mild conditions, and broad functional group tolerance .

Amide Coupling

  • Mechanism :

    • CDI reacts with the carboxylic acid to form an active imidazolide intermediate.

    • The amine nucleophile attacks the carbonyl carbon, releasing imidazole byproducts .

  • Critical Factors : Solvent choice (e.g., DMF), stoichiometry of CDI, and reaction temperature .

Thiazole Ring Formation

  • Mechanism :

    • Condensation : Thiosemicarbazides react with chloroacetone to form a thiazole intermediate.

    • Cyclization : Acidic conditions drive cyclization via nucleophilic attack and dehydration .

Analytical Characterization

Technique Key Observations
NMR Distinct peaks for NH, aromatic protons, and CH₂ groups .
Mass Spectrometry Molecular ion peak (e.g., m/z 382.46 for similar compounds).
IR C=O stretching (~1600 cm⁻¹), NH bending (~3280 cm⁻¹) .

Challenges and Considerations

  • Regioselectivity : Triazole ring substitution patterns require careful control of azide/alkyne reactivity .

  • Functional Group Sensitivity : Thiazole and carboxamide groups may undergo hydrolysis under acidic/basic conditions .

  • Scalability : Multi-step syntheses demand optimization of each stage to achieve acceptable yields .

Scientific Research Applications

Anticancer Activity

The compound has shown promising anticancer properties. Research indicates that the thiazole moiety contributes significantly to the cytotoxic activity against various cancer cell lines. For instance, derivatives of thiazole have been synthesized and tested against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT-116) cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the anticancer activity of these compounds .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)
Compound 9MCF-71.61 ± 1.92
Compound 10HepG21.98 ± 1.22

Antimicrobial Properties

The compound's structure allows it to act as an antimicrobial agent. Studies have demonstrated that triazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism is believed to involve the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism .

Pesticidal Activity

The compound has potential applications in agriculture as a pesticide. Research indicates that thiazole-containing compounds can effectively target pests while being less harmful to beneficial insects. These compounds disrupt the physiological processes in pests, leading to reduced survival rates and reproductive success .

Table 2: Pesticidal Efficacy of Thiazole Compounds

CompoundTarget PestEfficacy (%)
Compound AAphids85
Compound BSpider Mites90

Polymer Chemistry

In material science, triazole derivatives are being explored for their ability to enhance the properties of polymers. The incorporation of 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the development of high-performance materials for industrial use .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole and triazole rings can significantly influence their potency and selectivity against specific biological targets. Ongoing SAR studies aim to identify key functional groups that enhance activity while minimizing toxicity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The triazole-carboxamide scaffold is highly modular, enabling diverse biological activities through substituent modifications. Below is a comparative analysis of key analogues:

Key Findings and Trends

Substituent Impact on Activity: Electron-Withdrawing Groups (e.g., CF₃, Cl): Enhance target binding via hydrophobic interactions (e.g., c-Met inhibition in ’s compound). Heterocyclic Moieties (e.g., thiazole, thienopyrimidine): Improve selectivity for kinase targets (e.g., thienopyrimidine in c-Met inhibitors vs. thiazole in the target compound). Amino vs. Methyl Groups: 5-Amino derivatives () show higher antiproliferative activity than methyl-substituted triazoles, likely due to H-bond donor capacity.

Biological Targets: Kinase Inhibition: Compounds with extended aromatic systems (e.g., thienopyrimidine) target kinases like c-Met . MIF Modulation: Bulky aryl groups (e.g., MKA027’s dimethylphenyl) favor allosteric inhibition of MIF . CNS Targets: Fluorinated derivatives (e.g., Rufinamide) exhibit CNS activity due to improved blood-brain barrier penetration .

Thermodynamic and Crystallographic Data :

  • Analogues like ZIPSEY (Cambridge Structural Database) exhibit defined torsion angles (N1–N2–C2–C3 = -176.4°) that stabilize bioactive conformations .
  • Software such as SHELXL and WinGX are critical for refining crystal structures and analyzing intermolecular interactions (e.g., hydrogen bonds in ’s compounds) .

Biological Activity

The compound 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C12H12N4OSC_{12}H_{12}N_{4}OS, which includes a triazole ring and a thiazole moiety . The presence of these heterocycles contributes significantly to its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and triazole functionalities exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown efficacy against various bacterial strains and fungi. In particular, compounds similar to our target compound have demonstrated moderate to good antimicrobial activity against both gram-positive and gram-negative bacteria .

CompoundActivity TypeReference
This compoundAntimicrobial

Anti-inflammatory Activity

Compounds with a triazole core have also been investigated for their anti-inflammatory effects. A series of 1,2,3-triazole-linked compounds showed significant anti-inflammatory activity with IC50 values comparable to established anti-inflammatory drugs like diclofenac . The specific mechanisms often involve inhibition of cyclooxygenase (COX) enzymes.

CompoundIC50 Value (μg/mL)Reference
Triazole derivative60.56
Diclofenac sodium54.65

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. Compounds similar in structure to our target compound exhibited significant anticonvulsant activity in animal models, suggesting potential therapeutic applications in seizure disorders .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the thiazole and triazole rings can significantly influence biological activity. For example, the introduction of electron-donating groups enhances the potency of the compounds against various biological targets. Specific modifications in the side chains have been correlated with improved efficacy in both antimicrobial and anti-inflammatory assays .

Case Studies

In a recent study evaluating various triazole derivatives, researchers synthesized multiple analogs and tested them for antimicrobial activity. One notable finding was that certain substitutions on the thiazole ring led to enhanced activity against resistant bacterial strains .

Example Case Study

A study involving the synthesis of 1H-1,2,3-triazoles showed that compounds with specific substitutions exhibited an EC50 value of 59 nM in cAMP assays using CHO-GPR88 cells, indicating strong receptor interaction and potential therapeutic effects .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1H-1,2,3-triazole-4-carboxamide, and what analytical methods validate its purity?

The synthesis of triazole-thiazole hybrids typically involves multi-step reactions. For example, triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) is common, followed by coupling with thiazole-containing intermediates . Key steps include:

  • Condensation : Reacting 3-(2-methylthiazol-4-yl)aniline with a triazole precursor.
  • Cyclization : Using sodium azide and catalysts (e.g., CuI) for regioselective triazole formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol.
    Validation methods:
  • HPLC : Purity >98% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .
  • Spectroscopy : 1^1H/13^13C NMR (DMSO-d6) and HRMS (ESI+) to confirm molecular structure .

Q. How can researchers address solubility limitations of this compound in aqueous buffers for in vitro assays?

Low water solubility is a common issue for triazole-thiazole hybrids. Strategies include:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution .
  • Structural modification : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .

Advanced Research Questions

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in kinase inhibition assays?

To study kinase inhibition:

  • Enzyme assays : Use recombinant kinases (e.g., EGFR or MAPK) with ATP-Glo™ luminescent assays to measure IC50_{50} values .
  • Cellular assays : Treat cancer cell lines (e.g., HeLa or MCF-7) and quantify apoptosis via Annexin V/PI staining .
  • Competitive binding studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity and thermodynamics .
    Note : Include negative controls (e.g., kinase-dead mutants) and validate specificity using siRNA knockdown .

Q. How should researchers resolve contradictions in reported bioactivity data across different cell lines?

Discrepancies may arise due to cell-specific uptake or off-target effects. Solutions include:

  • Pharmacokinetic profiling : Measure intracellular concentrations via LC-MS/MS to correlate exposure with efficacy .
  • Proteomic analysis : Use SILAC-based mass spectrometry to identify differential protein targets across cell lines .
  • In vivo validation : Test efficacy in xenograft models (e.g., nude mice) with matched genetic backgrounds .

Q. What computational strategies are recommended for structure-activity relationship (SAR) studies of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Employ Random Forest or SVM algorithms with descriptors (e.g., logP, polar surface area) to optimize potency .

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